molecular formula C9H23N3 B12842604 N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine

N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine

Cat. No.: B12842604
M. Wt: 173.30 g/mol
InChI Key: PRQRDFQRAZDBJP-UHFFFAOYSA-N
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Description

N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine is an organic compound with a complex structure that includes multiple amine groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with methylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylamine groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with sodium hydroxide as the base to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. The use of catalysts such as Raney-Nickel can enhance the reaction rate and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Sodium hydroxide, ethanol or methanol as solvents.

Major Products Formed

Mechanism of Action

The mechanism by which N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound’s multiple amine groups can interact with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic activity is crucial in its role in organic synthesis and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and versatility in chemical reactions. This unique structure allows it to participate in a broader range of reactions compared to its similar counterparts .

Properties

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]propane-1,3-diamine

InChI

InChI=1S/C9H23N3/c1-10-6-9-12(4)8-5-7-11(2)3/h10H,5-9H2,1-4H3

InChI Key

PRQRDFQRAZDBJP-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)CCCN(C)C

Origin of Product

United States

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